1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with methoxy and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common route includes the sulfonylation of a piperazine derivative with a methoxy-dimethylphenyl sulfonyl chloride, followed by the introduction of a methoxyphenyl group through nucleophilic substitution. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the sulfonyl group can produce a sulfide derivative.
Scientific Research Applications
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
- 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
- 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine
Uniqueness
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is unique due to the specific positioning of the methoxy and dimethylphenyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct pharmacological profiles and applications compared to its analogs.
Properties
IUPAC Name |
1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-15-13-16(2)20(14-19(15)26-4)27(23,24)22-11-9-21(10-12-22)17-7-5-6-8-18(17)25-3/h5-8,13-14H,9-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVCMPNLBQRSNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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